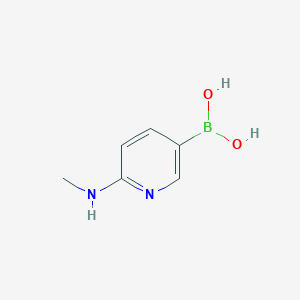
(6-(Methylamino)pyridin-3-yl)boronic acid
Descripción general
Descripción
(6-(Methylamino)pyridin-3-yl)boronic acid, also known as MAPBA, is an organic compound that has recently become a popular reagent for chemical synthesis. It has been used in a variety of scientific research applications, from drug development to organic chemistry.
Aplicaciones Científicas De Investigación
Luminescence Properties and Biological Interactions
A novel aromatic carboxylic acid derivative ligand, designed to sensitize the emission of lanthanides, showed strong luminescence properties and high thermal stability. Its binding interaction with bovine serum albumin (BSA) suggests potential medicinal applications due to the static quenching procedure observed, indicating van der Waals and hydrogen bond interactions as the primary forces driving the reaction (R. Tang, Chunjing Tang, & Changwei Tang, 2011).
Catalytic Applications in Medicinal Chemistry
The palladium-catalyzed Suzuki–Miyaura borylation reaction is pivotal in the pharmaceutical industry for synthesizing various active agents. A study described the formation of dimerization products from 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, revealing potential in developing anti-cancer and anti-TB agents (Kartik N. Sanghavi et al., 2022).
Boronic Acid Derivatives in Synthesis
Research on the synthesis of new pyrrole–pyridine-based ligands via an in situ Suzuki coupling method indicates the versatility of boronic acid derivatives in creating compounds with potential electronic and structural applications (M. Böttger et al., 2012).
Chemical Sensing and Metal Ion Activation
Phenol-pyridyl boron complexes have been synthesized and analyzed for their luminescent properties and metal ion sensing capabilities. The study highlights the role of boronic acid derivatives in developing new sensors and activators for metal ions, leveraging their bright luminescence in solution and solid state (Hongyu Zhang et al., 2006).
Propiedades
IUPAC Name |
[6-(methylamino)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O2/c1-8-6-3-2-5(4-9-6)7(10)11/h2-4,10-11H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFQZBVUTQXHCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)NC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592860 | |
| Record name | [6-(Methylamino)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Methylamino)pyridin-3-yl)boronic acid | |
CAS RN |
774170-15-9 | |
| Record name | [6-(Methylamino)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



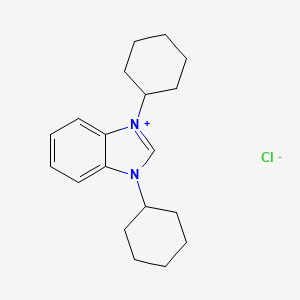

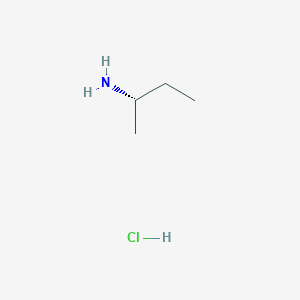

![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1591759.png)


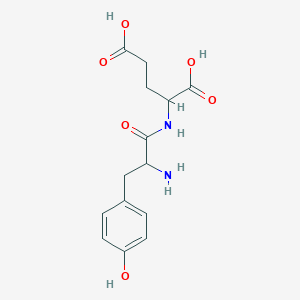
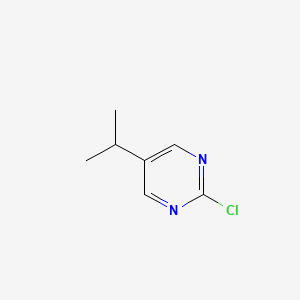
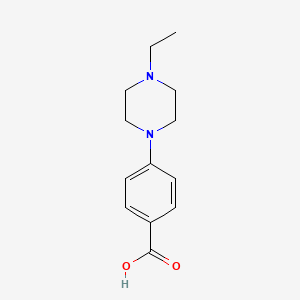
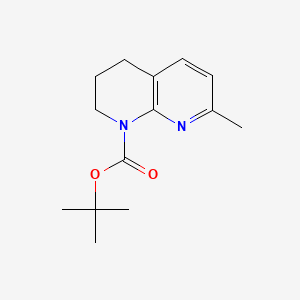
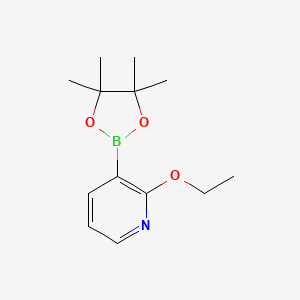
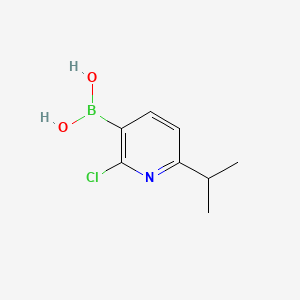
![7-Chloro-2-iodothieno[3,2-b]pyridine](/img/structure/B1591772.png)